molecular formula C9H12N2O B12445659 ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine CAS No. 92383-19-2

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine

Katalognummer: B12445659
CAS-Nummer: 92383-19-2
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: OGHOJGHGIKGEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a chemical compound that features a 2,3-dihydrobenzofuran ring attached to a hydrazine moiety via a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-allyloxyaniline derivatives to form the dihydrobenzofuran ring, followed by the reaction with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect multiple pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is unique due to the presence of both the dihydrobenzofuran ring and the hydrazine moiety.

Eigenschaften

CAS-Nummer

92383-19-2

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

2,3-dihydro-1-benzofuran-2-ylmethylhydrazine

InChI

InChI=1S/C9H12N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-4,8,11H,5-6,10H2

InChI-Schlüssel

OGHOJGHGIKGEPH-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC=C21)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.